molecular formula C10H8O3S B1290379 Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 761428-40-4

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No. B1290379
CAS RN: 761428-40-4
M. Wt: 208.24 g/mol
InChI Key: MKKLYJXEIPUNAR-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” is a compound that has been gaining interest in the scientific community. It is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of “Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” can be represented by the molecular formula C10H8O3S . The InChI representation of the molecule is InChI=1S/C10H8O3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including methyl 7-hydroxy-1-benzothiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural analogs of thiophene are being explored to develop advanced compounds with a variety of biological effects, including anticancer activity .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, which can help in reducing pain and inflammation in various conditions .

Antimicrobial Activity

Methyl 7-hydroxy-1-benzothiophene-2-carboxylate may exhibit antimicrobial properties, making it useful in the research of new antibiotics or antiseptics. Thiophene derivatives have shown effectiveness against a range of microbial strains, which is crucial in the fight against antibiotic-resistant bacteria .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. They are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives can be fine-tuned for specific applications in electronic devices .

Corrosion Inhibition

Thiophene derivatives are used as corrosion inhibitors in industrial chemistry. They can form protective layers on metals, preventing or slowing down the corrosion process. This application is significant in extending the life of metal components in various industries .

Neuropharmacology: Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe. Research into similar compounds could lead to the development of new anesthetics or other neuropharmacological agents .

properties

IUPAC Name

methyl 7-hydroxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLYJXEIPUNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate

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